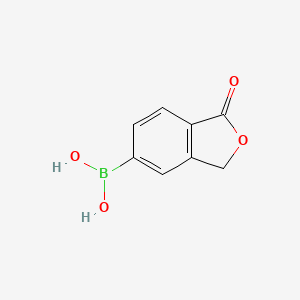(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
CAS No.:
Cat. No.: VC16771710
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BO4 |
|---|---|
| Molecular Weight | 177.95 g/mol |
| IUPAC Name | (1-oxo-3H-2-benzofuran-5-yl)boronic acid |
| Standard InChI | InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2 |
| Standard InChI Key | WSBVMXFIZMNBML-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)OC2)(O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a 1,3-dihydroisobenzofuran core substituted with a boronic acid group at the 5-position and a ketone at the 1-position. The planar aromatic system and electron-deficient boronic acid moiety facilitate covalent interactions with diols and nucleophiles. X-ray crystallography and computational modeling confirm its rigid bicyclic structure, which stabilizes transition states in Suzuki-Miyaura couplings .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.95 g/mol | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 503.0 ± 60.0 °C (Predicted) | |
| Melting Point | Not Available | |
| Solubility | Moderate in polar aprotic solvents |
The boronic acid group () contributes to its hygroscopic nature and pH-dependent solubility .
Synthesis and Derivatization
Preparation Methods
A common route involves palladium-catalyzed borylation of 5-bromo-1,3-dihydroisobenzofuran-1-one. Alternatively, Mycophenolic acid derivatives can serve as precursors via bromination and subsequent Miyaura borylation . For example, bromination of 5,7-dimethoxyisobenzofuran-1(3H)-one with bromine in acetic acid yields 6-bromo-5,7-dimethoxyisobenzofuran-1(3H)-one, which undergoes Suzuki coupling with bis(pinacolato)diboron to introduce the boronic acid group .
Enantioselective Modifications
Organocatalytic strategies enable asymmetric synthesis. Using cinchona alkaloid-derived catalysts, researchers achieved enantioselective oxa-Michael reactions of alkoxyboronates to produce chiral 1-substituted 1,3-dihydroisobenzofurans . This method avoids transition metals and leverages hydrogen-bonding interactions to control stereochemistry .
Applications in Organic Synthesis
Cross-Coupling Reactions
The boronic acid moiety participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For instance, it reacts with 2-bromo-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile to generate biaryl structures . These products serve as intermediates for fluorescent dyes and pharmaceutical agents .
Complexation with Diols
The compound forms stable cyclic esters with vicinal diols, a property exploited in sensor development. This interaction underpins its use in glucose detection systems and boronate-affinity chromatography .
Biomedical Relevance
Enzyme Inhibition
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid inhibits proteases and glycosidases by mimicking tetrahedral transition states. Its boronic acid group covalently binds catalytic serine residues, as seen in β-lactamase and proteasome inhibitors .
Antiviral Activity
Derivatives exhibit activity against Chikungunya virus (CHIKV). Modifications to the isobenzofuranone core improve metabolic stability and bioavailability, addressing limitations of mycophenolic acid analogs . Hybrid molecules combining this boronic acid with nucleoside analogs are under investigation for broad-spectrum antiviral effects .
Recent Research Advancements
Material Science Applications
The compound’s rigid structure makes it a precursor for organic semiconductors. Incorporating it into π-conjugated polymers enhances electron mobility in thin-film transistors .
Radiolabeling Studies
In collaboration with the Eberhard Karls University, researchers developed -labeled analogs for positron emission tomography (PET) imaging. The boronic acid group facilitates chelation of radiometals, enabling tumor targeting .
Challenges and Future Directions
Stability Optimization
The boronic acid’s susceptibility to hydrolysis limits its use in aqueous environments. Strategies like prodrug formulation or steric shielding with bulky substituents are being explored .
Expanding Therapeutic Targets
Ongoing studies focus on repurposing the compound for neurodegenerative diseases. Its ability to cross the blood-brain barrier and inhibit amyloid-β aggregation is under preclinical evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume